![molecular formula C8H20ClN3O B2481213 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride CAS No. 2402829-62-1](/img/structure/B2481213.png)
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride
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Overview
Description
“3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride” is a chemical compound with the CAS Number: 2402829-62-1 . It has a molecular weight of 209.72 . The compound is typically stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H .Physical And Chemical Properties Analysis
“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 209.72 .Scientific Research Applications
Nanomedicine and Drug Delivery
This compound is used in the field of nanomedicine, particularly in the development of phage-based delivery systems . It is used in the electrostatic assembly of phages and nanomaterials, which has diverse applications in nanomedicine .
Peptide Synthesis
It is used as a carboxyl activating agent in peptide synthesis . This process is crucial in the production of proteins and peptides, which are fundamental to biological processes.
Preparation of Immunoconjugates
This compound plays a vital role in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to a payload (like a drug or a toxin) that can specifically target and kill cancer cells, making them important in cancer therapy.
Biomolecule Immobilization
It is used for the immobilization of large biomolecules . This is important in various fields such as biosensors, biochips, and biocatalysis.
DNA Labeling
The compound is used in DNA labeling . This is a technique used to identify, track, and purify DNA, which is essential in genetic research and diagnostics.
Preparation of Dopamine Receptor
It is used in the preparation of cabergoline, a dopamine receptor . Cabergoline is used to treat Parkinson’s syndrome, a neurodegenerative disorder.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is carboxyl groups present in proteins and other biomolecules . It acts as a carboxyl activating agent, enabling the coupling of primary amines to yield amide bonds .
Mode of Action
this compound interacts with its targets by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The action of this compound affects the peptide synthesis pathway . It plays a vital role in the formation of amide bonds, which are crucial for peptide synthesis . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption and distribution in the body. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of amide bonds in peptide synthesis and the activation of phosphate groups . It is also used in the preparation of antibodies like immunoconjugates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is typically employed in the pH range of 4.0-6.0 . It is also sensitive to moisture and incompatible with strong acids and strong oxidizing agents .
properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,1-dimethylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCGLPAJOYJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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